

Synthesis of Novel Compounds from Pyridazine-3-carboxylic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: **Pyridazine-3-carboxylic acid**

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This document provides detailed application notes and protocols for the synthesis of novel compounds derived from **pyridazine-3-carboxylic acid**. Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.^[1] The unique physicochemical properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capability, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. **Pyridazine-3-carboxylic acid** is a versatile building block for creating a variety of derivatives, including amides and esters, which have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.^[2]

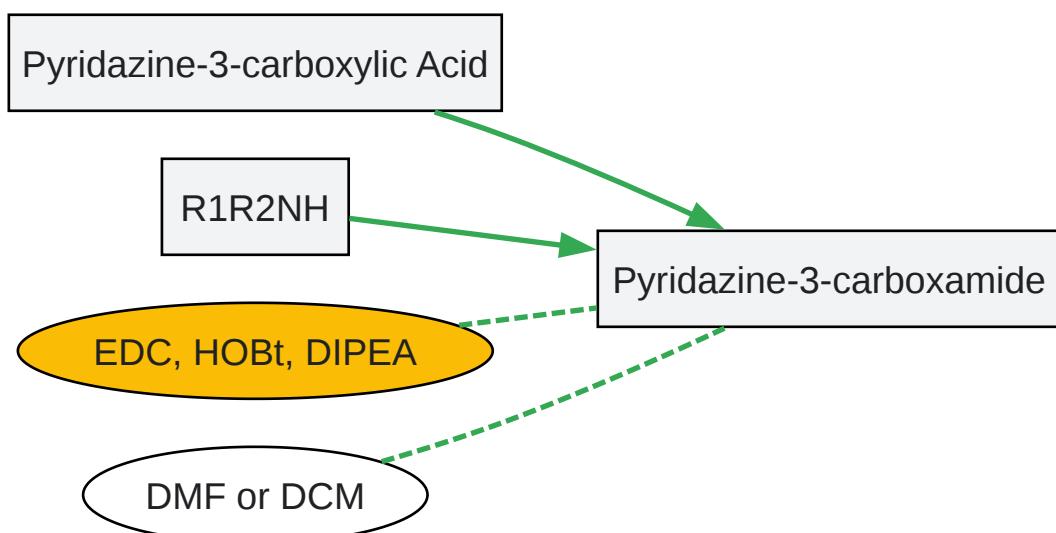
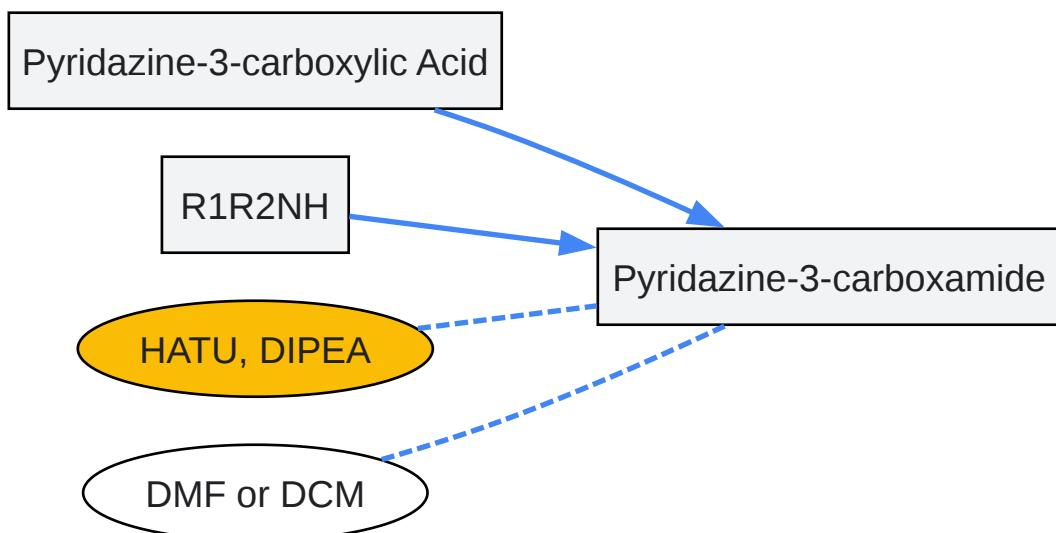
Synthesis of Pyridazine-3-carboxamides

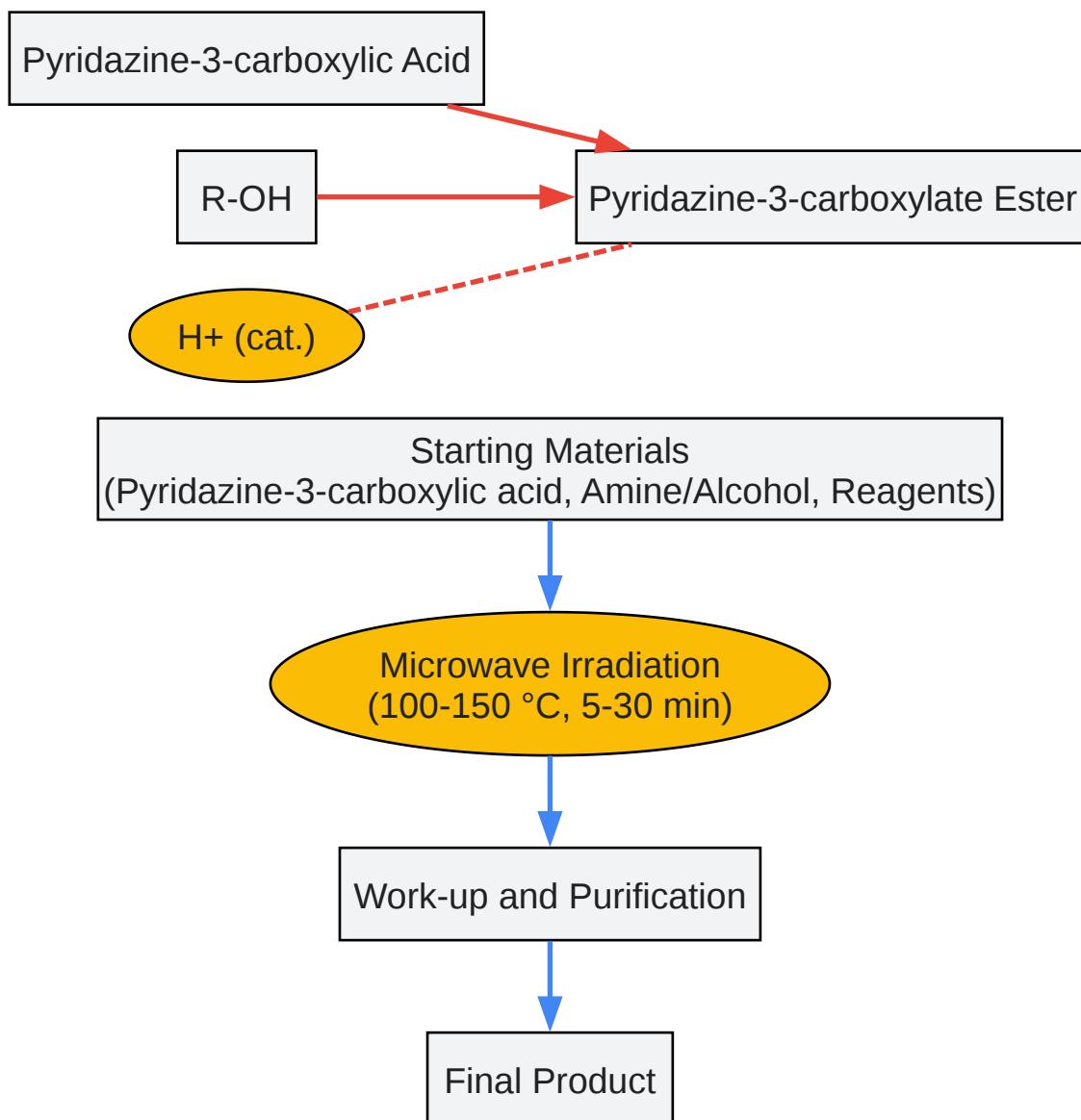
The conversion of **pyridazine-3-carboxylic acid** to its corresponding carboxamides is a key transformation for generating libraries of bioactive compounds. Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Several coupling reagents are effective for this transformation, each with its own advantages.

Amide Synthesis using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent for the formation of amide bonds, particularly for sterically hindered or electron-deficient amines.

- Reaction Setup: In a clean, dry round-bottom flask, dissolve **pyridazine-3-carboxylic acid** (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Addition of Reagents: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridazine-3-carboxamide.





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References

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- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
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